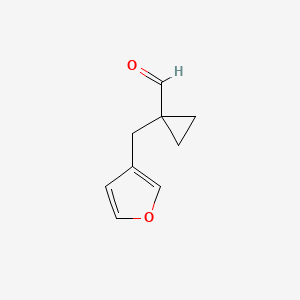

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde

Description

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is a cyclopropane-containing aldehyde derivative featuring a furan-3-ylmethyl substituent. The compound combines the inherent strain of the cyclopropane ring with the electron-rich aromaticity of the furan moiety, making it a unique candidate for studies in organic synthesis and medicinal chemistry. For instance, cyclopropane-carbaldehyde derivatives are often utilized as intermediates in pharmaceuticals and agrochemicals due to their strained ring systems and functional versatility .

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1-(furan-3-ylmethyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H10O2/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6-7H,2-3,5H2 |

InChI Key |

UGJFJUZAJVOMPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=COC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan-3-carbaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed:

Oxidation: 1-(Furan-3-ylmethyl)cyclopropane-1-carboxylic acid

Reduction: 1-(Furan-3-ylmethyl)cyclopropane-1-methanol

Substitution: Various halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the function of target proteins and pathways .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, emphasizing substituent variations and physicochemical properties:

Notes:

- The furan substituent in the target compound contrasts with sulfur-containing analogs (e.g., methylsulfanyl group), which exhibit distinct electronic profiles due to sulfur’s polarizability .

- Cyclopentane-based aldehydes (e.g., 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde) lack the high ring strain of cyclopropane derivatives, resulting in lower reactivity but improved thermal stability .

Stability and Commercial Viability

- Cyclopropane derivatives are often costlier (e.g., G9 pricing tier for related compounds in ) due to challenging syntheses involving ring-straining techniques .

- Sulfur-containing analogs (e.g., 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde) are more commercially accessible (4 suppliers) but may require specialized handling due to sulfur’s odor and toxicity .

Research Findings

Synthetic Utility : Cyclopropane-carbaldehydes with aromatic substituents (e.g., furan) show promise in asymmetric catalysis, achieving enantiomeric excesses >90% in aldol reactions .

Thermal Stability : Cyclopropane derivatives degrade at lower temperatures (~150°C) compared to cyclopentane analogs (~200°C), as observed in thermogravimetric analyses .

Biological Activity : Pyridine- and benzaldehyde-based analogs demonstrate antimicrobial activity (MIC: 2–8 µg/mL), whereas sulfur-containing derivatives show weaker efficacy, likely due to reduced membrane permeability .

Biological Activity

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a furan moiety and an aldehyde group, which may contribute to its reactivity and biological properties. The unique structure allows for interactions with various biological targets, influencing cellular processes.

Antioxidant Properties

Furan-containing compounds have been noted for their antioxidant capabilities. Studies indicate that derivatives of furan can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity is primarily attributed to the ability of these compounds to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Research has shown that furan derivatives can modulate inflammatory pathways. They exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for conditions characterized by chronic inflammation .

Neuroprotective Effects

The neuroprotective potential of furan derivatives has been explored extensively. These compounds may enhance neuronal survival and promote neurogenesis, which is vital for recovery from neurodegenerative conditions. Their interaction with neurotransmitter systems also supports synaptic function and neurotransmission .

The mechanisms underlying the biological activities of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde involve:

- Scavenging Free Radicals : By donating electrons or hydrogen atoms, the compound neutralizes free radicals.

- Inhibition of Inflammatory Mediators : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.

- Modulation of Neurotransmitter Systems : The compound's interaction with neurotransmitter receptors can enhance synaptic plasticity and neuronal communication.

Research Findings

Several studies have investigated the biological activity of furan derivatives, including 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde. Key findings include:

- Neuroprotective Activity : In vitro studies demonstrated that furan derivatives protect neuronal cells from apoptosis induced by oxidative stress .

- Cytotoxicity Against Cancer Cells : Furan-containing compounds have shown selective cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.